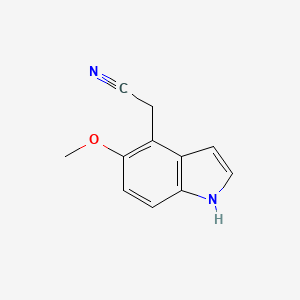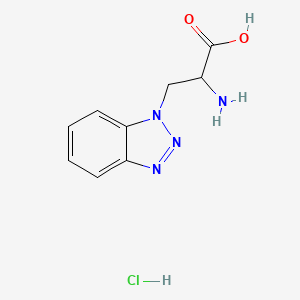
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chlorophenyl group attached to an ethanone backbone, with a methylamino group substituting one of the hydrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Acidic or basic catalysts, depending on the specific synthetic route
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitriles
Reduction: Formation of secondary amines
Substitution: Halogenation or alkylation at the phenyl ring
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide
Major Products:
Oxidation: Oximes, nitriles
Reduction: Secondary amines
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects
Industry: Utilized in the development of novel materials and chemical intermediates
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to receptors: Modulating receptor activity and downstream signaling pathways
Inhibiting enzymes: Affecting enzyme activity and metabolic processes
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-(ethylamino)ethan-1-one: Differing by the presence of an ethylamino group instead of a methylamino group
1-(2-Chlorophenyl)-2-(dimethylamino)ethan-1-one: Featuring a dimethylamino group
1-(2-Chlorophenyl)-2-(hydroxyamino)ethan-1-one: Containing a hydroxyamino group
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-11-6-9(12)7-4-2-3-5-8(7)10/h2-5,11H,6H2,1H3 |
Clé InChI |
ABEOVTAXSPDVPH-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)

![1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one](/img/structure/B13189942.png)
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)

![5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13189971.png)

![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)
